(1S)-3,3-difluorocyclohexane-1-carboxylic acid
Description
(1S)-3,3-Difluorocyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position. Fluorinated cyclohexanes are often employed to enhance metabolic stability, modulate lipophilicity, and improve target binding in drug design . The (1S)-configuration likely influences its stereochemical interactions with biological targets, though specific activity data remain uncharacterized in the available sources.
Properties
IUPAC Name |
(1S)-3,3-difluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVZSOJKYXYXAX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Fluorination Using DAST
The introduction of fluorine atoms at the 3,3-positions of the cyclohexane ring is typically achieved via fluorinating agents such as diethylaminosulfur trifluoride (DAST). In a representative procedure, a cyclohexene precursor undergoes epoxidation followed by DAST-mediated fluorination at −78°C to 0°C. This stepwise approach ensures regioselectivity, with yields ranging from 71% to 87% depending on the substrate’s steric hindrance. For example, DAST reacts with hydroxylated intermediates to replace hydroxyl groups with fluorine while preserving the carboxylic acid moiety at the 1-position.
Reaction Conditions Table
Electrophilic Fluorination with Selectfluor
Alternative methods employ Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for electrophilic fluorination. This approach is advantageous for substrates sensitive to strong bases, as Selectfluor operates under mild acidic conditions (pH 4–6). However, over-fluorination remains a challenge, necessitating precise stoichiometric control. Studies report a 65% yield for 3,3-difluorocyclohexane-1-carboxylic acid using this method, with residual monofluorinated byproducts requiring chromatographic separation.
Stereochemical Control and Chiral Resolution
Asymmetric Synthesis via Chiral Auxiliaries
The (1S) configuration is introduced using chiral oxazolidinone auxiliaries. A cyclohexanecarboxylic acid derivative is coupled with a chiral auxiliary, followed by fluorination and subsequent auxiliary removal. For instance, (1R,2S)-norephedrine-derived auxiliaries achieve enantiomeric excess (ee) values exceeding 90%, as confirmed by chiral HPLC.
Enzymatic Kinetic Resolution
Lipase-catalyzed hydrolysis of racemic esters enables enantioselective access to the (1S)-enantiomer. Candida antarctica lipase B (CAL-B) hydrolyzes the (1R)-ester preferentially, leaving the (1S)-ester intact for further purification. This method achieves 98% ee but requires optimized solvent systems (e.g., tert-butyl methyl ether) to maintain enzyme activity.
Stereochemical Outcomes Table
| Method | ee (%) | Yield (%) | Key Parameter |
|---|---|---|---|
| Chiral Auxiliary | 92 | 78 | −20°C reaction temp |
| Enzymatic Resolution | 98 | 65 | CAL-B, 35°C |
Carboxylation and Functional Group Interconversion
Oxidation of Alcohol Precursors
Primary alcohols at the cyclohexane 1-position are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄). This method, while effective, risks over-oxidation to ketones if reaction times exceed 2 hours. Yields average 70% with careful monitoring.
Carbonylation via Palladium Catalysis
Palladium-catalyzed carbonylation of 1-iodocyclohexane derivatives introduces the carboxylic acid group. Using Pd(OAc)₂ and Xantphos as ligands, this method achieves 85% yield under 50 psi CO pressure at 100°C. Notably, fluorinated substrates exhibit slower reaction rates due to electron-withdrawing effects.
Solvent and Conformational Effects on Synthesis
Polar aprotic solvents like dimethylformamide (DMF) stabilize transition states during fluorination, enhancing reaction rates by 30% compared to nonpolar solvents. Conformational analysis via NMR reveals that the 1,3-difluoropropylene motif adopts a gauche conformation in DCM, minimizing steric clash between fluorine atoms and the carboxylic acid group. This conformation is critical for minimizing epimerization during synthesis.
Solvent Optimization Table
| Solvent | Reaction Rate (rel.) | Epimerization Risk |
|---|---|---|
| DCM | 1.0 | Low |
| DMF | 1.3 | Moderate |
| THF | 0.8 | High |
Industrial-Scale Purification Techniques
Chemical Reactions Analysis
Types of Reactions
(1S)-3,3-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexanol .
Scientific Research Applications
(1S)-3,3-difluorocyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (1S)-3,3-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variants
Differences in stereochemistry significantly alter physicochemical and biological properties. For example:
- (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid (C₇H₁₀F₂O₂, MW 164.15 g/mol) shares the same molecular formula as the target compound but differs in fluorine substitution (3,4-difluoro vs. 3,3-difluoro) and stereochemistry.
Functional Group Modifications
Hydroxy vs. Fluoro Substitution
- (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid (C₇H₁₂O₃, MW 158.17 g/mol) replaces fluorine with a hydroxyl group. This substitution increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility but reducing metabolic stability due to oxidative susceptibility .
Brominated Analogs
Complex Substituents
- 1-[(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]-4,4-difluorocyclohexane-1-carboxylic Acid (C₁₆H₂₄F₂O₂, MW 286.36 g/mol) incorporates a bicyclic terpene moiety.
Aromatic and Protecting Group Derivatives
- cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid (C₁₄H₁₅FO₃, MW 250.27 g/mol) includes a fluorobenzoyl group, introducing aromatic π-system interactions. The ketone functionality may engage in hydrogen bonding or serve as a metabolic site for conjugation reactions .
- (1R,5S)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylic Acid (C₁₂H₂₀F₂NO₄, MW 280.28 g/mol) uses a tert-BOC-protected amine.
Data Tables
Table 1: Structural and Physicochemical Comparison
Discussion of Key Findings
- Stereochemistry : The (1S)-configuration in the target compound may favor specific enantioselective interactions, unlike the (1R,3S,4R)-isomer, which adopts a distinct spatial arrangement .
- Substituent Effects : Fluorine atoms enhance electronegativity and metabolic stability compared to hydroxyl or bromine groups. However, brominated analogs offer stronger hydrophobic interactions .
- Complexity vs. Functionality : Bicyclic or aromatic substituents (e.g., ) improve target affinity but may hinder synthetic scalability or bioavailability.
Biological Activity
(1S)-3,3-Difluorocyclohexane-1-carboxylic acid is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a cyclohexane ring with two fluorine substituents and a carboxylic acid functional group. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical for biological interactions. The carboxylic acid group allows for the formation of hydrogen bonds and ionic interactions with biological targets, influencing their functionality.
The mechanism by which (1S)-3,3-difluorocyclohexane-1-carboxylic acid exerts its biological effects involves several key interactions:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in proteins, potentially altering their activity.
- Ionic Interactions : The acidic nature of the carboxyl group allows it to engage in ionic interactions with positively charged residues in proteins.
- Fluorine Effects : The fluorine atoms enhance the compound's binding affinity to target molecules through strong van der Waals interactions and increased stability against metabolic degradation .
Biological Activities
Research indicates that (1S)-3,3-difluorocyclohexane-1-carboxylic acid exhibits various biological activities:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
- Pharmacological Potential : Its unique structural features allow it to interact with various biological targets, including receptors and enzymes. Computer-aided predictions have indicated potential pharmacological effects based on its structure.
1. Enzyme Interaction Studies
A study investigated the interaction of (1S)-3,3-difluorocyclohexane-1-carboxylic acid with specific enzymes. The results demonstrated that the compound could effectively inhibit enzyme activity through competitive inhibition mechanisms. This finding supports its potential use as a therapeutic agent targeting metabolic disorders.
2. Pharmacokinetics and Bioavailability
Research on the pharmacokinetics of (1S)-3,3-difluorocyclohexane-1-carboxylic acid revealed that its fluorinated structure contributes to improved bioavailability compared to non-fluorinated analogs. The compound's lipophilicity facilitates better absorption and distribution within biological systems .
Comparative Analysis with Related Compounds
To better understand the unique properties of (1S)-3,3-difluorocyclohexane-1-carboxylic acid, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4,4-difluorocyclohexanecarboxylic acid | Similar cyclohexane core | Lacks tert-butoxycarbonyl protection |
| (2S)-2-amino-4-fluorobutanoic acid | Contains a fluorine atom | Different backbone structure |
| 3-Amino-5-(trifluoromethyl)cyclopentane-1-carboxylic acid | Cyclopentane instead of cyclohexane | Trifluoromethyl group enhances lipophilicity |
This comparative analysis highlights how the unique combination of functional groups and fluorination pattern in (1S)-3,3-difluorocyclohexane-1-carboxylic acid may influence its biological activity and applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1S)-3,3-difluorocyclohexane-1-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically begins with a cyclohexane precursor, such as cyclohexanone or a substituted cyclohexene. Fluorination is achieved using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which selectively introduce fluorine atoms at the 3,3-positions. For example, methyl 3,3-difluorocyclohexane-1-carboxylate is a common intermediate, synthesized via esterification followed by fluorination. Purification involves column chromatography or recrystallization. Intermediate characterization relies on H/F NMR and HRMS to confirm regiochemistry and purity .
Q. How is the structure and enantiomeric purity of (1S)-3,3-difluorocyclohexane-1-carboxylic acid validated?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Chiral HPLC or capillary electrophoresis resolves enantiomers, while optical rotation measurements and vibrational circular dichroism (VCD) confirm stereochemical integrity. For example, (1R,3S,4R)-rel-3,4-difluorocyclohexane-1-carboxylic acid was resolved using chiral columns, with InChI strings and crystallographic data providing structural validation .
Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?
- Methodological Answer : Accelerated stability studies under thermal (40–60°C), photolytic (UV-Vis exposure), and hydrolytic (pH 1–13) conditions are conducted. Degradation products are monitored via LC-MS and F NMR. The carboxylic acid group’s susceptibility to decarboxylation at high pH necessitates buffered storage solutions. Stability-indicating methods like reverse-phase HPLC are essential for quantifying degradation .
Advanced Research Questions
Q. How can enantioselective synthesis of (1S)-3,3-difluorocyclohexane-1-carboxylic acid be optimized?
- Methodological Answer : Asymmetric catalysis using chiral auxiliaries or organocatalysts (e.g., Evans oxazolidinones) enables enantiocontrol. Enzymatic resolution with lipases or esterases selectively hydrolyzes the undesired enantiomer from racemic esters. Computational modeling (DFT or molecular docking) predicts catalyst-substrate interactions to refine stereoselectivity. For example, enzymatic methods achieved >99% ee in related cyclohexane carboxylates .
Q. What computational strategies predict the biological activity and binding modes of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. Docking studies with enzymes like cyclooxygenase or GABA transaminase (using PDB structures) identify key binding residues. QSAR models correlate fluorine substitution patterns with bioactivity, leveraging electron-withdrawing effects to enhance target affinity .
Q. How do the electron-withdrawing fluorine atoms influence the compound’s reactivity and acidity?
- Methodological Answer : The 3,3-difluoro substitution increases the carboxylic acid’s acidity (lower pKa) due to inductive electron withdrawal, enhancing hydrogen-bonding capacity. This effect stabilizes transition states in nucleophilic acyl substitutions. Kinetic studies using stopped-flow spectroscopy quantify reaction rates, while Hammett plots correlate substituent effects with reactivity .
Q. What mechanistic insights explain contradictory data in fluorination reactions for this compound?
- Methodological Answer : Competing pathways (e.g., SN2 vs. radical mechanisms) may arise from fluorinating agents like DAST. Isotopic labeling (O/H) and EPR spectroscopy detect radical intermediates. Solvent polarity (e.g., DMF vs. THF) and temperature gradients can shift dominant pathways, requiring reaction optimization via DoE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
